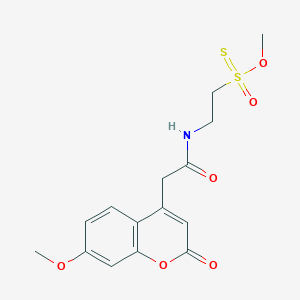

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide

Descripción general

Descripción

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxy group at the 7th position of the chromen-2-one ring and an acetamide group linked to a methoxysulfonothioylethyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of 7-methoxy-4-chromenone, which is then subjected to acylation to introduce the acetamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography.

Análisis De Reacciones Químicas

Cyclization and Heterocycle Formation

The coumarin-acetamide moiety participates in cyclization reactions under basic or nucleophilic conditions. For example:

-

Reaction with Hydrazine : The acetamide group reacts with hydrazine hydrate to form hydrazide intermediates, which cyclize into pyrazole or oxadiazole derivatives under thermal or acidic conditions .

-

Thiophene/Thiazole Synthesis : Reaction with elemental sulfur and methylene carbonitrile reagents yields thiophene derivatives (via Gewald reaction analogs) .

Example Reaction Pathway :

Table 1 : Cyclization products from analogous coumarin-acetamide systems

| Reagent | Product Class | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Hydrazide/Oxadiazole | 1,4-Dioxane, 80°C | 65–75 | |

| CS₂/KOH | Thiophene derivatives | Reflux, 6 hours | 58–62 |

Nucleophilic Substitution at the Sulfonothioyl Group

The 2-methoxysulfonothioylethyl group contains a sulfonothioyl (S-SO₂) linkage, which is reactive toward nucleophiles:

-

Thiol Exchange : The sulfonothioyl group undergoes nucleophilic displacement with thiols (e.g., cysteine analogs), releasing methanesulfonic acid and forming disulfides .

-

Hydrolysis : In aqueous acidic or basic media, the S-SO₂ bond cleaves to yield sulfinic acid derivatives .

Key Observation :

The methoxy group on sulfur stabilizes the leaving group, enhancing reactivity in substitution reactions compared to unsubstituted sulfonothioyl systems .

Coumarin Core Reactivity

The 7-methoxy-2-oxochromen-4-yl moiety exhibits characteristic coumarin reactivity:

-

Electrophilic Substitution : Methoxy groups direct electrophiles (e.g., nitration, halogenation) to the C-5 and C-8 positions .

-

Oxidation : The 2-oxo group is resistant to oxidation, but the chromene double bond reacts with peroxides to form epoxides .

Table 2 : Functionalization of the coumarin ring in related compounds

| Reaction Type | Reagent | Position Modified | Product Application | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Nitrocoumarin intermediates | |

| Epoxidation | mCPBA | C-3/C-4 | Bioactive epoxides |

Condensation and Cross-Coupling Reactions

The acetamide linker enables condensation with carbonyl compounds:

-

Knoevenagel Reaction : Reacts with aldehydes/ketones to form α,β-unsaturated derivatives, useful in synthesizing extended π-systems .

-

Suzuki-Miyaura Coupling : The coumarin core participates in palladium-catalyzed cross-coupling with aryl boronic acids (requires halogenation at C-3 or C-4) .

Example :

Hydrolysis and Stability

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activity. The specific compound has been studied for its potential to inhibit cancer cell proliferation. A study highlighted the ability of similar coumarin derivatives to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Coumarin compounds are also recognized for their anti-inflammatory properties. The target compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of coumarins have been documented extensively. The specific compound's structure suggests it could possess activity against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Drug Development

The unique chemical structure of 2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide positions it as a promising lead compound in drug development. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways, such as those in cancer metabolism and inflammatory responses .

Metabolic Studies

Studies on the metabolic pathways of coumarin derivatives suggest that they may undergo significant biotransformation, affecting their pharmacokinetics and therapeutic efficacy. Understanding these pathways can aid in optimizing the compound for better bioavailability and reduced toxicity .

Pesticidal Activity

Research into the pesticidal properties of coumarin derivatives has revealed their potential as natural pesticides. The target compound may exhibit insecticidal or herbicidal activity, providing an eco-friendly alternative to synthetic pesticides .

Plant Growth Regulation

Coumarins are known to influence plant growth and development. The application of this compound could enhance plant resilience against environmental stressors or promote growth through modulation of hormonal pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The methoxysulfonothioylethyl chain may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparación Con Compuestos Similares

Similar Compounds

7-methoxy-4-chromenone: A precursor in the synthesis of the target compound.

2-(7-methoxy-2-oxochromen-4-yl)acetamide: Lacks the methoxysulfonothioylethyl chain.

N-(2-methoxysulfonothioylethyl)acetamide: Lacks the chromen-2-one core.

Uniqueness

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide is unique due to the combination of the chromen-2-one core and the methoxysulfonothioylethyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound 2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H17NO5S

- Molecular Weight : 321.37 g/mol

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of coumarin derivatives, including the compound . A study highlighted that newly synthesized coumarinyloxy acetamide derivatives exhibited significant antimicrobial activity against various human pathogens. The compound's activity was compared to standard antibiotics such as Ciprofloxacin and Griseofulvin, showing comparable or superior efficacy in some cases .

Table 1: Antimicrobial Efficacy

| Pathogen | Compound Efficacy | Standard Drug Efficacy |

|---|---|---|

| Staphylococcus aureus | Moderate to High | Ciprofloxacin |

| Escherichia coli | Moderate | Ciprofloxacin |

| Candida albicans | High | Griseofulvin |

| Pseudomonas aeruginosa | Moderate | Not applicable |

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. A research article indicated that certain coumarin derivatives showed promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity

In a study involving the treatment of A549 lung cancer cells with coumarin derivatives, it was found that the compounds significantly reduced cell viability in a dose-dependent manner. The IC50 values for the most active compounds ranged from 10 to 20 µM, indicating potent anticancer activity .

Anti-inflammatory Activity

Coumarin derivatives are also noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammation and cancer progression.

- Cell Signaling Modulation : It can modulate signaling pathways involved in cell survival and apoptosis.

- Antioxidant Activity : Some studies suggest that coumarins exhibit free radical scavenging abilities, which may contribute to their overall biological effects.

Propiedades

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S2/c1-20-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,23)21-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGMKGDMTFRXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405568 | |

| Record name | N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-79-3 | |

| Record name | N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.